

comparative analysis of spectroscopic data of benzoxazole derivatives

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Compound of Interest

Compound Name: 6-Nitro-2-(p-tolyl)benzo[d]oxazole

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Comparative Spectroscopic Analysis of Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of various benzoxazole derivatives. Benzoxazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Spectroscopic analysis is crucial for the structural elucidation and confirmation of these synthesized compounds.[1][4] This document summarizes key spectroscopic data from UV-Visible, FT-IR, NMR, and Mass Spectrometry analyses, details the experimental protocols, and visualizes relevant workflows and mechanisms.

Data Presentation: A Comparative Summary

The following tables summarize quantitative spectroscopic data for different benzoxazole derivatives, facilitating a clear comparison of their key spectral features.

Table 1: UV-Visible Spectroscopic Data

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions and conjugation within the molecule.[5][6]



Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are particularly noted for their ability to absorb high-energy UV radiation, making them potential organic UV filters.[7][8]

Compound/De rivative	λmax (nm)	Molar Absorptivity (εmax, M ⁻¹ cm ⁻¹)	Solvent	Reference
2-(2'- hydroxyphenyl)b enzoxazole (1)	336	1.83 x 10 ⁴	Ethanol	[7]
2-(amino-2'- hydroxyphenyl)b enzoxazole (2)	374	5.30 x 10 ⁴	Ethanol	[7]
Acetylated 2- (amino-2'- hydroxyphenyl)b enzoxazole (3)	339	1.69 x 10⁵	Ethanol	[7]
2-(p-tolyl)-5- nitrobenzo[d]oxa zole	350	-	-	[4]

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrations of chemical bonds.[9][10]



Derivative	C=N Stretch	C-O Stretch	Aromatic C=C Stretch	Other Key Bands (Functional Group)	Reference
2-(4- chlorophenyl) benzo[d]oxaz ole	1515	1276	1587	807, 743 (Aromatic C- H bend)	[1]
2- (benzo[d]oxa zol-2- yl)phenol	1509	1244	1594	-	[1]
2-(2- Chlorophenyl)benzo[d]oxa zole	1537	1253	-	738 (C-Cl stretch)	[4]
5-nitro-2- phenylbenzox azole	1526	1159 (asym C-O-C)	1600, 1580	1526, 1346 (NO ₂)	[9]
5-nitro-2-(4- nitrobenzyl)b enzoxazole	1456	1242 (asym C-O-C)	-	1528, 1347 (NO ₂)	[11]

Table 3: ¹H NMR Chemical Shift Data (δ, ppm)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the structure of a molecule by observing the chemical environment of hydrogen atoms.[12][13]



Derivative	Aromatic Protons	-CH₃ Protons	Other Key Signals	Solvent	Reference
Benzoxazole	7.30-7.80 (m)	-	8.10 (s, H-2)	-	[14]
2-(4- chlorophenyl) benzo[d]oxaz ole	6.4-7.9 (m, 8H)	-	-	CDCl₃	[1]
2-(p-tolyl)-5- nitrobenzo[d] oxazole	7.22-8.41 (m, 7H)	2.50 (s, 3H)	-	CDCl₃	[4]
2-(2- Chlorophenyl)benzo[d]oxa zole	7.36-8.13 (m, 8H)	-	-	CDCl₃	[4]
2- (benzo[d]oxa zol-2- yl)phenol	6.3-7.9 (m, 8H)	-	-	CDCl₃	[1]

Table 4: ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule.[15][16]



Derivative	Aromatic Carbons	C=N Carbon (C2)	-CH₃ Carbon	Solvent	Reference
2-(p-tolyl)-5- nitrobenzo[d] oxazole	110.4, 120.5, 124.3, 127.6, 128.4, 133.0, 135.3, 142.2	160.8	21.6	CDCl3	[4]
2-(2- Chlorophenyl)benzo[d]oxa zole	110.9, 120.6, 124.8, 125.7, 126.2, 127.1, 131.5, 131.9, 132.0, 133.6, 141.8, 150.6	161.1	-	CDCl₃	[4]
Acetylated 2- (amino-2'- hydroxyphen yl)benzoxazol e (3)	105-149	163	25	DMSO-d6	[7]

Table 5: Mass Spectrometry Data (m/z)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[17][18]



Derivative	Molecular Ion [M]+	Key Fragments	lonization Method	Reference
2-(4- chlorophenyl)ben zo[d]oxazole	229	-	-	[1]
2- (benzo[d]oxazol- 2-yl)phenol	211.6	-	-	[1]
2-(p-tolyl)-5- nitrobenzo[d]oxa zole	254	-	El	[4]
2-(2- Chlorophenyl)be nzo[d]oxazole	229 [M ⁺], 231 [M+2] ⁺	-	EI	[4]

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of experimental results. The following are generalized protocols for the spectroscopic techniques cited.

UV-Visible Spectroscopy

A UV-Visible spectrophotometer is used to measure the absorbance of a sample across a range of wavelengths.[5]

- Sample Preparation: Solutions of the benzoxazole derivatives are prepared in a suitable solvent (e.g., ethanol) to a concentration that provides an absorbance reading close to 1.[8]
 The solutions are often placed in an ultrasound bath to ensure complete dissolution.[8]
- Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[19]
- Sample Measurement: The sample solution is placed in a quartz cuvette. The spectrophotometer scans the sample over a specified wavelength range (e.g., 290 to 450 nm), and the absorbance is recorded.[5][8]



FT-IR Spectroscopy

FT-IR spectra are commonly recorded to identify the functional groups present in the synthesized compounds.[1]

- Sample Preparation (Solid): For solid samples, the KBr pellet method is frequently used.[20]
 A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr)
 powder (100-200 mg).[20][21] The mixture is then pressed into a thin, transparent pellet
 using a hydraulic press.[20][21] Alternatively, the Attenuated Total Reflectance (ATR)
 technique can be used, where the solid sample is placed directly on the ATR crystal.[20][22]
- Data Acquisition: The prepared sample is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded to elucidate the detailed molecular structure.[23]

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7][12] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7]
- Data Acquisition: The sample tube is placed in the NMR spectrometer.[13] Spectra are recorded on instruments operating at specific frequencies (e.g., 300 or 400 MHz for ¹H NMR).[4][13] Advanced 1D and 2D NMR techniques may be employed for more complex structures.[12][16]

Mass Spectrometry

Mass spectra are obtained to confirm the molecular weight of the synthesized compounds.[24]

- Sample Introduction: The sample is introduced into the mass spectrometer. For pure, thermally stable compounds, a direct insertion probe may be used.[25] For mixtures or thermally unstable compounds, the sample may be introduced via Gas Chromatography (GC) or Liquid Chromatography (LC).[26]
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method where molecules are bombarded with a high-energy electron beam.[17][25] Softer ionization



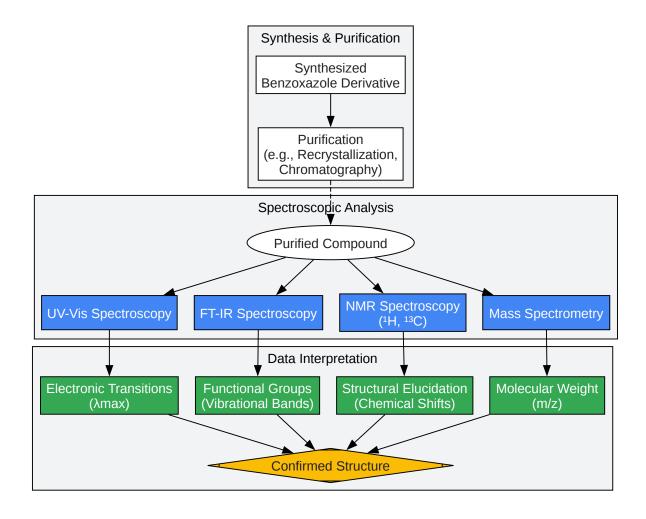
techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used for more fragile molecules.[25][26]

 Analysis and Detection: The resulting ions are separated in a mass analyzer based on their mass-to-charge (m/z) ratio and then detected.[18]

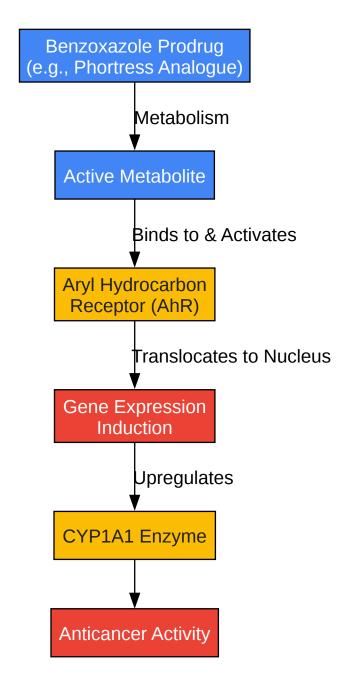
Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.









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